[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride
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Overview
Description
Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- is an organic compound with the molecular formula C16H14ClNO5 It is a derivative of benzeneacetyl chloride, featuring additional methoxy, nitro, and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- typically involves multiple steps. One common method includes the nitration of benzeneacetyl chloride to introduce the nitro group, followed by methoxylation and phenylmethoxylation reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium methoxide for methoxylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- can undergo reduction to form amines.
Reduction: The compound can be reduced using metals like iron or zinc in the presence of hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron or zinc with hydrochloric acid.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect pathways related to enzyme activity and signal transduction.
Comparison with Similar Compounds
Benzeneacetyl chloride: Lacks the additional methoxy, nitro, and phenylmethoxy groups.
3-Methoxybenzeneacetyl chloride: Contains only the methoxy group.
2-Nitrobenzeneacetyl chloride: Contains only the nitro group.
4-Phenylmethoxybenzeneacetyl chloride: Contains only the phenylmethoxy group.
Uniqueness: Benzeneacetyl chloride, 3-methoxy-2-nitro-4-(phenylmethoxy)- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
101119-04-4 |
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Molecular Formula |
C16H14ClNO5 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H14ClNO5/c1-22-16-13(23-10-11-5-3-2-4-6-11)8-7-12(9-14(17)19)15(16)18(20)21/h2-8H,9-10H2,1H3 |
InChI Key |
ZKSLVSSWNYVGLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])CC(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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